molecular formula C8H13F2NO B14367443 4-(Diethylamino)-3,4-difluorobut-3-en-2-one CAS No. 91275-40-0

4-(Diethylamino)-3,4-difluorobut-3-en-2-one

Cat. No.: B14367443
CAS No.: 91275-40-0
M. Wt: 177.19 g/mol
InChI Key: RSYRRHBZDHIHIT-UHFFFAOYSA-N
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Description

4-(Diethylamino)-3,4-difluorobut-3-en-2-one is an organic compound characterized by the presence of diethylamino and difluoro functional groups attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-3,4-difluorobut-3-en-2-one typically involves the reaction of diethylamine with a suitable fluorinated precursor under controlled conditions. One common method involves the use of 3,4-difluorobut-3-en-2-one as the starting material, which is reacted with diethylamine in the presence of a catalyst such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and yield. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-3,4-difluorobut-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(Diethylamino)-3,4-difluorobut-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-3,4-difluorobut-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds with active sites of enzymes, while the difluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)salicylaldehyde
  • 4-Dimethylaminopyridine
  • 4-Aminoquinolines (e.g., Chloroquine, Amodiaquine)

Comparison

4-(Diethylamino)-3,4-difluorobut-3-en-2-one is unique due to the presence of both diethylamino and difluoro groups, which confer distinct chemical and biological properties. Compared to 4-(Diethylamino)salicylaldehyde, it has enhanced stability and reactivity due to the difluoro groups. In contrast to 4-Dimethylaminopyridine, it exhibits different reactivity patterns due to the butenone backbone.

Properties

CAS No.

91275-40-0

Molecular Formula

C8H13F2NO

Molecular Weight

177.19 g/mol

IUPAC Name

4-(diethylamino)-3,4-difluorobut-3-en-2-one

InChI

InChI=1S/C8H13F2NO/c1-4-11(5-2)8(10)7(9)6(3)12/h4-5H2,1-3H3

InChI Key

RSYRRHBZDHIHIT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=C(C(=O)C)F)F

Origin of Product

United States

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